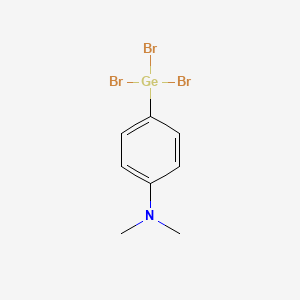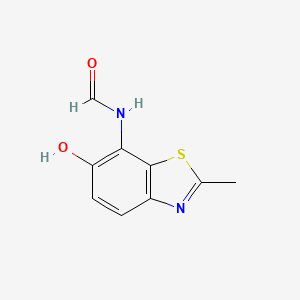
N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide typically involves the formation of the benzothiazole ring followed by the introduction of the formamide group. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring. The hydroxyl and methyl groups can be introduced through subsequent functionalization reactions. Finally, the formamide group is introduced via formylation reactions using formic acid or formamide derivatives .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs high-throughput methods such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Multicomponent reactions and one-pot synthesis techniques are also commonly used to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Used in the development of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The hydroxyl and formamide groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: The parent compound without the hydroxyl, methyl, and formamide groups.
2-Aminobenzothiazole: Lacks the hydroxyl and formamide groups.
6-Hydroxybenzothiazole: Lacks the methyl and formamide groups.
Uniqueness
N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide is unique due to the presence of the hydroxyl, methyl, and formamide groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
91192-35-7 |
|---|---|
Molekularformel |
C9H8N2O2S |
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide |
InChI |
InChI=1S/C9H8N2O2S/c1-5-11-6-2-3-7(13)8(10-4-12)9(6)14-5/h2-4,13H,1H3,(H,10,12) |
InChI-Schlüssel |
PRCOHNDAZNKYIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C(=C(C=C2)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


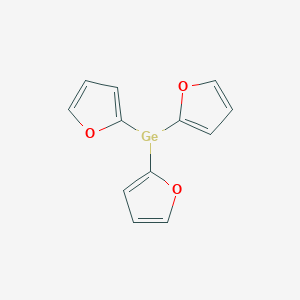
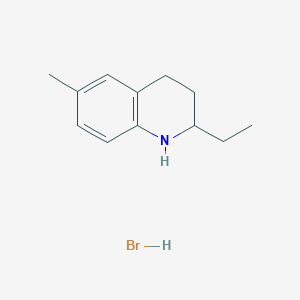
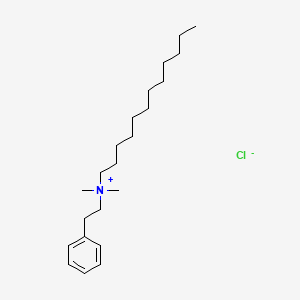
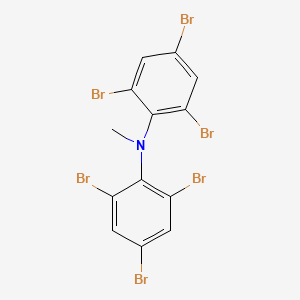
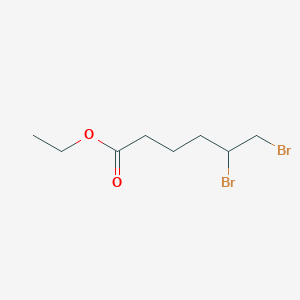
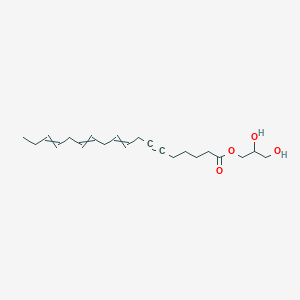
![4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane](/img/structure/B14352600.png)
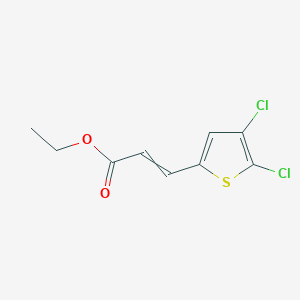
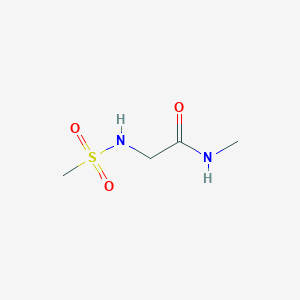
![1-[2-(Ethylsulfanyl)ethyl]piperidine](/img/structure/B14352621.png)
![3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile](/img/structure/B14352627.png)
![1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one](/img/structure/B14352628.png)
![[(2,6-Dichlorobenzamido)oxy]acetic acid](/img/structure/B14352640.png)
